molecular formula C9H9NO2 B1380563 1-Isocyanato-4-(methoxymethyl)benzene CAS No. 873452-35-8

1-Isocyanato-4-(methoxymethyl)benzene

Cat. No.: B1380563
CAS No.: 873452-35-8
M. Wt: 163.17 g/mol
InChI Key: LRSPIUJTWKODRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyanato-4-(methoxymethyl)benzene: is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol . It is a derivative of benzene, where an isocyanate group is attached to the benzene ring at the 1-position and a methoxymethyl group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-(methoxymethyl)benzene typically involves the reaction of 4-(methoxymethyl)benzyl alcohol with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-Isocyanato-4-(methoxymethyl)benzene can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reduction reactions can convert the isocyanate group to an amine group. Typical reducing agents include lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: KMnO in acidic or basic medium.

    Reduction: LiAlH in anhydrous ether or H with a palladium catalyst.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Ureas or carbamates, depending on the nucleophile used.

Scientific Research Applications

Chemistry: 1-Isocyanato-4-(methoxymethyl)benzene is used as a building block in organic synthesis. It can be used to introduce isocyanate functionality into complex molecules, which can then be further modified to create a variety of derivatives.

Biology: In biological research, this compound can be used to modify proteins and peptides through the formation of urea linkages. This allows for the study of protein-protein interactions and the development of protein-based drugs.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor antagonists. Its ability to form stable urea linkages makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity with various nucleophiles allows for the creation of materials with specific properties, such as increased durability and resistance to chemicals.

Mechanism of Action

The mechanism of action of 1-Isocyanato-4-(methoxymethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate linkages, respectively. These reactions are typically facilitated by the presence of a base, which helps to neutralize any acidic by-products formed during the reaction .

Molecular Targets and Pathways:

    Proteins and Peptides: The compound can modify proteins and peptides by forming stable urea linkages, which can affect protein function and interactions.

    Enzymes: It can act as an enzyme inhibitor by reacting with active site residues, thereby blocking substrate binding and enzyme activity.

Comparison with Similar Compounds

Uniqueness: 1-Isocyanato-4-(methoxymethyl)benzene is unique due to the presence of both an isocyanate group and a methoxymethyl group on the benzene ring. This combination of functional groups provides distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions.

Properties

IUPAC Name

1-isocyanato-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-6-8-2-4-9(5-3-8)10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSPIUJTWKODRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isocyanato-4-(methoxymethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Isocyanato-4-(methoxymethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Isocyanato-4-(methoxymethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Isocyanato-4-(methoxymethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Isocyanato-4-(methoxymethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Isocyanato-4-(methoxymethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.